2-[2-(adamantan-1-yl)acetamido]acetic acid
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Overview
Description
2-[2-(adamantan-1-yl)acetamido]acetic acid is a biochemical compound with the molecular formula C14H21NO3 and a molecular weight of 251.32 g/mol . It is primarily used in proteomics research and is known for its unique adamantane structure, which imparts significant steric hindrance and stability to the molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(adamantan-1-yl)acetamido]acetic acid typically involves the acylation of 1-adamantylacetic acid. One common method is the autoacylation of 1-adamantylacetic acid in trifluoroacetic anhydride, using trifluoromethanesulfonic acid as a catalyst . This reaction yields sterically hindered 1-adamantyl(1-adamantylacetyl)ketene in quantitative yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process would likely involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
2-[2-(adamantan-1-yl)acetamido]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The adamantane structure allows for substitution reactions, particularly at the acyl and amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[2-(adamantan-1-yl)acetamido]acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its unique structure and stability.
Industry: Utilized in the production of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 2-[2-(adamantan-1-yl)acetamido]acetic acid involves its interaction with specific molecular targets and pathways. The adamantane structure provides steric hindrance, which can influence the binding affinity and specificity of the compound. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Adamantylacetic acid: A precursor in the synthesis of 2-[2-(adamantan-1-yl)acetamido]acetic acid.
1-Adamantyl(1-adamantylacetyl)ketene: A related compound synthesized using similar methods.
Uniqueness
This compound is unique due to its adamantane structure, which imparts significant steric hindrance and stability. This makes it particularly useful in applications requiring stable and sterically hindered molecules.
Properties
IUPAC Name |
2-[[2-(1-adamantyl)acetyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c16-12(15-8-13(17)18)7-14-4-9-1-10(5-14)3-11(2-9)6-14/h9-11H,1-8H2,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGZZKSHIOWKII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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